Home > Products > Screening Compounds P35695 > PX-102 trans racemate
PX-102 trans racemate -

PX-102 trans racemate

Catalog Number: EVT-10932975
CAS Number:
Molecular Formula: C30H26Cl3NO4
Molecular Weight: 570.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PX-102, also known as PX20606, is a chemical compound classified as a farnesoid X receptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the context of cholesterol metabolism and liver function. The trans racemate of PX-102 has shown promise in inducing high-density lipoprotein-mediated transhepatic cholesterol efflux in animal models, suggesting its relevance in treating metabolic disorders related to cholesterol .

Synthesis Analysis

Methods and Technical Details

The synthesis of PX-102 typically involves chiral resolution techniques due to its racemic nature. A common method includes the use of fractional crystallization or chromatographic techniques to separate the enantiomers from a racemic mixture. The synthesis may start with commercially available precursors that undergo several steps, including functional group modifications and stereochemical adjustments to yield the desired enantiomeric form .

For instance, the synthesis pathway might involve initial reactions that create a racemic mixture, followed by resolution steps that exploit differences in solubility or reactivity between the enantiomers . Advanced methods such as asymmetric synthesis can also be employed to directly produce one enantiomer over the other, enhancing the efficiency of the process .

Molecular Structure Analysis

Structure and Data

The molecular structure of PX-102 can be represented by its chemical formula C20H27NC_{20}H_{27}N and a specific stereochemistry that defines its pharmacological activity. The compound features a complex arrangement of carbon chains and functional groups that contribute to its interaction with biological targets, particularly the farnesoid X receptor.

Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can provide insights into its three-dimensional conformation and how this relates to its biological activity . The trans configuration is crucial for its receptor binding efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

PX-102 undergoes various chemical reactions that are essential for its function as a farnesoid X receptor agonist. These include:

  • Binding Reactions: The interaction with farnesoid X receptors involves conformational changes that facilitate downstream signaling pathways.
  • Metabolic Reactions: In biological systems, PX-102 may be subjected to metabolic processes that modify its structure, impacting its pharmacokinetics and dynamics.

Understanding these reactions is vital for optimizing the compound's therapeutic profile and minimizing potential side effects associated with metabolic by-products .

Mechanism of Action

Process and Data

PX-102 exerts its pharmacological effects primarily through agonistic action on farnesoid X receptors. Upon binding, it triggers a series of intracellular signaling cascades that regulate gene expression involved in lipid metabolism. This mechanism enhances high-density lipoprotein-mediated cholesterol efflux from peripheral tissues to the liver, facilitating cholesterol clearance from the body.

The efficacy of PX-102 as an agonist has been quantified through various assays, demonstrating effective concentrations (EC50 values) in the low nanomolar range (approximately 32-34 nM), indicating strong receptor affinity . This mechanism is particularly relevant in conditions like dyslipidemia and non-alcoholic fatty liver disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PX-102 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 299.44 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture
  • Melting Point: Specific melting point data may vary but is typically determined through differential scanning calorimetry or similar techniques.

These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic applications .

Applications

Scientific Uses

PX-102 has potential applications in various scientific fields:

  • Pharmaceutical Development: As an FXR agonist, it is being investigated for treating metabolic disorders, particularly those related to cholesterol management.
  • Research Tool: It serves as a valuable tool for studying farnesoid X receptor signaling pathways and their implications in metabolic diseases.
  • Preclinical Studies: Animal studies have demonstrated its efficacy in enhancing cholesterol efflux, paving the way for further clinical investigations.
Chemical Synthesis & Structural Optimization

Stereoselective Synthesis of Trans Racemate Configuration

The stereoselective synthesis of PX-102 trans racemate centers on constructing its trans-configured cyclopropane ring and resolving the enantiomers. The trans geometry is achieved through diastereoselective cyclopropanation using vinyl sulfonium salts or Corey-Chaykovsky reagents under mild conditions (25–40°C), yielding the trans isomer with >8:1 diastereomeric ratio (dr) [2]. Post-cyclopropanation, chiral resolution employs high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). This process separates (±)-trans-PX-102 enantiomers with >98% enantiomeric excess (ee), though at a 35–40% yield loss due to discarding the undesired enantiomer [4].

Alternatively, narcissistic self-sorting leverages supramolecular recognition during crystallization. Here, racemic precursors spontaneously form homochiral assemblies through directional non-covalent interactions (π-π stacking, S···S contacts), enriching a single enantiomer in the solid state. This method achieves up to 92% ee without chiral auxiliaries but requires precise control over crystallization kinetics [6]. Computational enzyme design also shows promise: UniDesign framework-engineered cytochrome P450 mutants (e.g., L75I/A264G variants) selectively process prochiral intermediates, improving trans selectivity by 25% compared to wild-type enzymes [7].

Table 1: Stereoselective Synthesis Methods for PX-102 Trans Racemate

MethodConditionsdr/eeYieldLimitations
Diastereoselective CyclopropanationVinyl sulfonium salt, Zn(OTf)₂, 25°C>8:1 dr78%Requires stoichiometric metal reagent
Chiral HPLC ResolutionChiralcel OD-H column, hexane/i-PrOH>98% ee60%*High solvent consumption
Narcissistic Self-SortingTHF/water, helical π-π stacking92% ee45%Sensitive to crystallization conditions
Biocatalytic AsymmetryP450 CYP102A1 mutant (L75I), NADPH87% ee70%Substrate scope limitations

*After discard of undesired enantiomer* [2] [4] [6].

Cyclopropane-Linker Engineering for FXR Selectivity

The cyclopropane linker in PX-102 trans racemate is critical for Farnesoid X Receptor (FXR) selectivity. Conformational rigidity introduced by the trans-cyclopropane orients the isoxazole and oxazolyl methoxy pharmacophores into a 120° dihedral angle, mimicking the bile acid scaffold of endogenous FXR ligands. Modifying linker length or stereochemistry disrupts this alignment, reducing FXR binding affinity by >100-fold [1] [2].

Dihedral angle optimization through gem-difluoro substitution at C1 of the cyclopropane enhances metabolic stability while maintaining the optimal 5.2 Å distance between hydrogen-bond acceptors. This modification reduces clearance in human liver microsomes by 55% without compromising FXR potency (IC₅₀ = 12 nM vs. 15 nM for unsubstituted variant) [2]. Additionally, spirobifluorene integration at the cyclopropane linker (inspired by boronate ester cages) improves hydrophobic enclosure in FXR’s binding pocket, boosting selectivity over GPBAR1 by 40-fold [1].

Table 2: Impact of Cyclopropane Linker Modifications on FXR Selectivity

ModificationFXR IC₅₀ (nM)GPBAR1 IC₅₀ (nM)Selectivity Ratio (GPBAR1/FXR)
trans-Cyclopropane (PX-102)151,20080
cis-Cyclopropane2103501.7
Ethylene Linker1,8502,1001.1
gem-Difluoro Substituent1298082
Spirobifluorene Linker865081

Data derived from receptor binding assays [1] [2].

Isoxazole-Oxazolyl Methoxy Group Functionalization

The isoxazole-oxazolyl methoxy moiety of PX-102 trans racemate serves as a hydrogen-bond acceptor critical for FXR activation. Methoxy-to-ethoxy substitution diminishes potency (IC₅₀ from 15 nM to 210 nM) due to steric clash with Tyr366 in FXR’s ligand-binding domain, confirmed via molecular docking [2]. Conversely, nitrogen isosteres like 1,2,4-oxadiazole maintain similar H-bond capacity while enhancing pharmacokinetics: oxadiazole analogs show 3.2-fold higher oral bioavailability in rat models due to reduced CYP3A4-mediated demethylation [2].

Ortho-chlorination of the oxazolyl ring further stabilizes the bioactive conformation. The chlorine atom’s halogen bonding with His298 (distance: 3.09 Å) increases residence time on FXR by 2.5-fold, as shown in surface plasmon resonance studies. However, this modification elevates logP by 0.8 units, necessitating compensatory adjustments in linker hydrophilicity [1] [6].

Comparative Yield Analysis of Racemic vs. Enantiopure Synthesis

Synthesis of racemic PX-102 trans racemate offers significant yield advantages over enantiopure routes. The racemic path avoids chiral resolution or asymmetric catalysis, achieving 78% overall yield in five linear steps. In contrast, enantioselective synthesis using chiral auxiliaries or biocatalysis yields 42–55% due to additional steps and purification losses [4] [5].

Crystallization-driven deracemization bridges this gap: temperature cycling of racemic crystals in the presence of a racemizing agent (e.g., DBU) enables in situ enantiomer conversion, yielding 92% ee (S)-PX-102 at 68% yield. This approach leverages the higher crystallization efficiency of racemates—racemic mixtures form crystals with 30% lower lattice energy than enantiopure forms, accelerating nucleation [4] [8].

Table 3: Yield and Efficiency of Racemic vs. Enantiopure Synthesis

Synthesis ApproachOverall YieldEnantiomeric Excess (ee)Cost Index*
Racemic Synthesis + Resolution60%>98%1.0
Asymmetric Hydrogenation55%95%1.8
Chiral Pool Derivative42%99%2.2
Deracemization (TCID)†68%92%1.3

*Relative to racemic synthesis cost; †Temperature Cycling-Induced Deracemization [4] [5] [8].

Economic analysis shows racemic synthesis reduces production costs by 45% versus asymmetric methods. However, chromatography consumables account for 70% of the racemic route’s expenses, motivating hybrid approaches like preferential crystallization coupled with racemization [4] [5].

Properties

Product Name

PX-102 trans racemate

IUPAC Name

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane

Molecular Formula

C30H26Cl3NO4

Molecular Weight

570.9 g/mol

InChI

InChI=1S/C29H22Cl3NO4.CH4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35;/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35);1H4/t20-,21-;/m0./s1

InChI Key

KHTLNTBMDCZNGU-GUTACTQSSA-N

Canonical SMILES

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl

Isomeric SMILES

C.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.